
C12H14ClF3N2O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C12H14ClF3N2O4 is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C12H14ClF3N2O4 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group into an aromatic ring.
Halogenation: Addition of chlorine and fluorine atoms to the aromatic ring.
Amidation: Formation of an amide bond by reacting an amine with a carboxylic acid derivative.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents like chlorine gas or fluorine gas, and coupling agents for amidation.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
C12H14ClF3N2O4: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of substituted aromatic compounds.
科学的研究の応用
C12H14ClF3N2O4: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which C12H14ClF3N2O4 exerts its effects is primarily through its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, van der Waals
特性
分子式 |
C12H14ClF3N2O4 |
|---|---|
分子量 |
342.70 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H13F3N2O4.ClH/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21;/h3-6,10,16H,1-2H3,(H,18,19);1H/t10-;/m0./s1 |
InChIキー |
JODFZVPMJAXQLQ-PPHPATTJSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |
正規SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
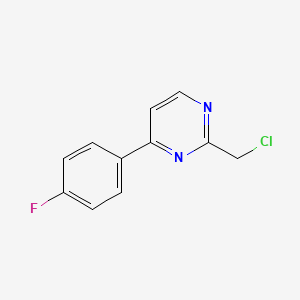
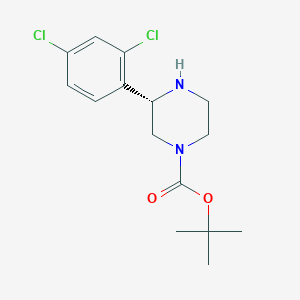
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)

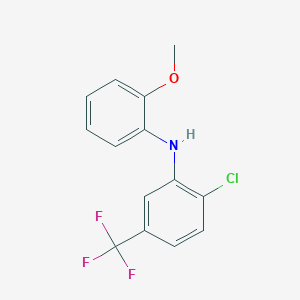
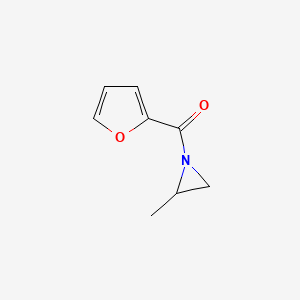
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)

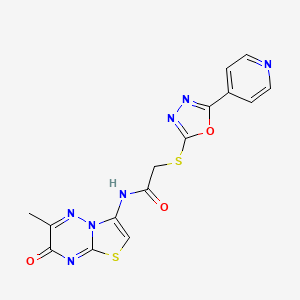
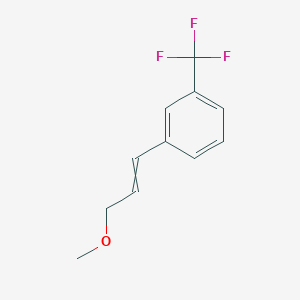
![8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12635773.png)
![2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)
